2-Benzothiazol-2-yl-4-[(E)-isobutylimino-methyl]-5-propyl-1,2-dihydro-pyrazol-3-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring fused with a pyrazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the intermediate Schiff base, which is then cyclized with a hydrazine derivative under controlled conditions to yield the final pyrazolone product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary based on the desired reaction, often involving specific temperatures, pressures, and solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
Pyrazolone derivatives: Compounds with a pyrazolone structure that have diverse pharmacological properties.
Benzothiazole-based drugs: Medications that incorporate the benzothiazole moiety for therapeutic purposes.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(ISOBUTYLAMINO)METHYLIDENE]-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of benzothiazole and pyrazolone structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N4OS |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(2-methylpropyliminomethyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H22N4OS/c1-4-7-14-13(11-19-10-12(2)3)17(23)22(21-14)18-20-15-8-5-6-9-16(15)24-18/h5-6,8-9,11-12,21H,4,7,10H2,1-3H3 |
InChI Key |
DKHODNUAGBRPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCC(C)C |
Origin of Product |
United States |
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